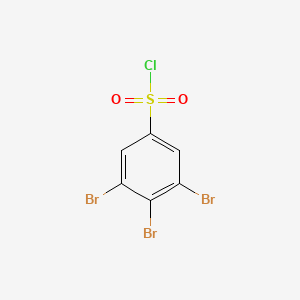
3,4,5-Tribromobenzene-1-sulfonyl chloride
Descripción general
Descripción
3,4,5-Tribromobenzene-1-sulfonyl chloride, also known as a brominated aryl sulfonyl chloride, is a chemical compound with the molecular formula C6H2Br3ClO2S . It is a member of the benzene sulfonamide family.
Molecular Structure Analysis
The molecular structure of 3,4,5-Tribromobenzene-1-sulfonyl chloride consists of a benzene ring substituted with three bromine atoms and one sulfonyl chloride group . The molecular weight is 413.31 .Aplicaciones Científicas De Investigación
Synthesis of Alkane- and Arylsulfonyl Chlorides
Sulfonyl chlorides like 3,4,5-tribromobenzene-1-sulfonyl chloride are pivotal in producing a range of chemicals, including detergents, ion-exchange resins, elastomers, pharmaceuticals, and dyes. They are synthesized through various methods, including reactions with sulfuryl halides, oxidative chlorination, and others. This synthesis is notable for its broad functional group tolerance and its role in the generation of several chemical products (Lezina, Rubtsova, & Kuchin, 2011).
Synthesis of 1,2,4-Triazole Derivatives
The compound is used as a precursor in synthesizing biologically active heterocycles like 1,2,4-triazole derivatives. These compounds show promising antibacterial properties and potential as surface-active agents, indicating a significant role in the development of new therapeutic agents (El-Sayed, 2006).
Generation of Trifluoromethyl Thiolsulphonates
3,4,5-Tribromobenzene-1-sulfonyl chloride is involved in the novel synthesis of trifluoromethyl thiolsulphonates. This process is important for its broad functional group tolerance and efficiency in producing various trifluoromethyl thiolsulphonates (Li, Qiu, Wang, & Sheng, 2017).
Anticancer Studies
It is used in the synthesis of new mercurated and tellurated sulpha compounds. These compounds have been tested for cytotoxicity against human cancer cell lines, showing that some of the synthesized compounds are effective, particularly against prostate and bladder cancer cells (Alharis, Al-Asadi, & Hassan, 2021).
Catalytic Decarboxylative Radical Sulfonylation
The compound is used in the synthesis of sulfones, which are key structural motifs in pharmaceuticals and agrochemicals. This synthesis process involves radical C(sp3)-sulfonylation, a critical method for creating complex natural products and bioactive pharmaceuticals, and improving the synthesis of certain drugs (He, Chen, Zhang, Li, Chen, Xiao, Liu, & Li, 2020).
Synthesis of β3 Adrenergic Receptor Agonist
It is also a key intermediate in synthesizing a β3 adrenergic receptor agonist. The synthesis involves assembling the triaryl segment of this sulfonyl chloride, which is crucial in pharmaceutical development (Ikemoto, Liu, Brands, Mcnamara, & Reider, 2003).
Propiedades
IUPAC Name |
3,4,5-tribromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3ClO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCMIBKUDFFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Tribromobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



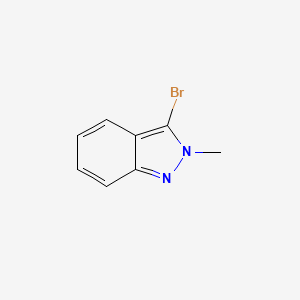
![Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate](/img/structure/B1449882.png)
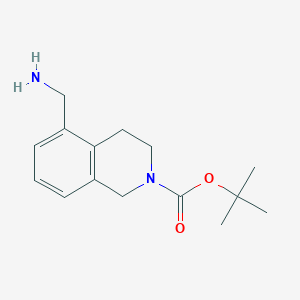

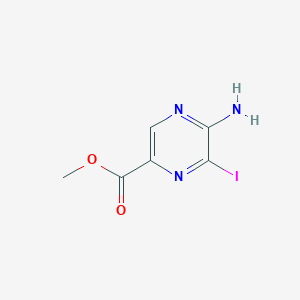
![2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1449890.png)
![(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1449891.png)
![6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B1449892.png)
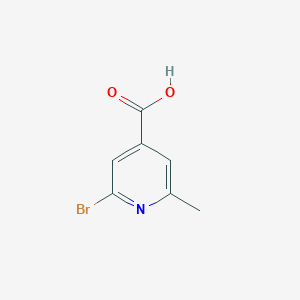

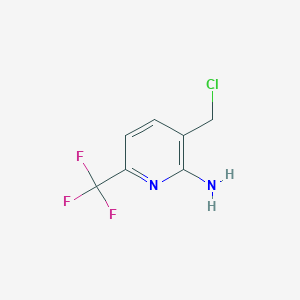
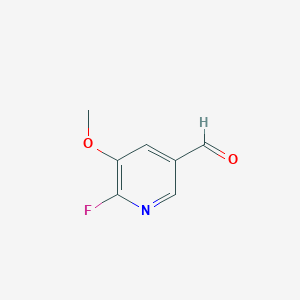
![4-Chloro[1,3]thiazolo[5,4-C]pyridine](/img/structure/B1449899.png)
![Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1449901.png)